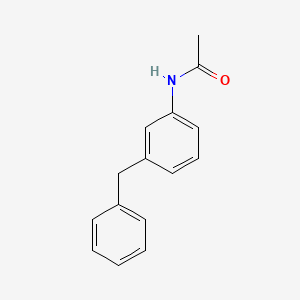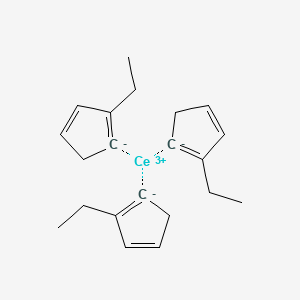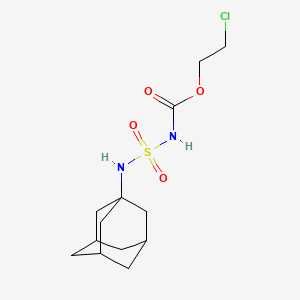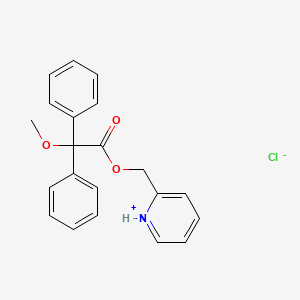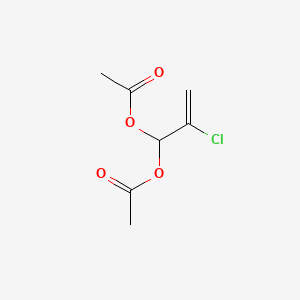
2-Chloroallylidene-3,3-diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroallylidene-3,3-diacetate is an organic compound with the molecular formula C7H9ClO4 It is a diacetate derivative of 2-chloroallylidene, characterized by the presence of two acetate groups attached to the central carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloroallylidene-3,3-diacetate can be synthesized through the reaction of 2-chloroprop-1-ene-1,1-diol with acetic anhydride. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to optimize the reaction efficiency and scalability. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the yield and quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloroallylidene-3,3-diacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The acetate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to yield alkanes.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, are used in substitution reactions.
Acids and Bases: For hydrolysis reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Hydrolysis Products: 2-chloroprop-1-ene-1,1-diol.
Oxidation Products: Epoxides.
Reduction Products: Alkanes.
Wissenschaftliche Forschungsanwendungen
2-Chloroallylidene-3,3-diacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-chloroallylidene-3,3-diacetate involves its reactivity with nucleophiles and electrophiles. The compound’s chlorine atom and acetate groups play a crucial role in its interactions with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroallylidene diacetate: A closely related compound with similar reactivity.
3,3-Diacetoxy-2-chloropropene: Another derivative with comparable chemical properties.
1-Propene-1,1-diol, 2-chloro-, diacetate: Shares structural similarities and reactivity patterns.
Uniqueness
Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research .
Eigenschaften
CAS-Nummer |
5459-90-5 |
|---|---|
Molekularformel |
C7H9ClO4 |
Molekulargewicht |
192.60 g/mol |
IUPAC-Name |
(1-acetyloxy-2-chloroprop-2-enyl) acetate |
InChI |
InChI=1S/C7H9ClO4/c1-4(8)7(11-5(2)9)12-6(3)10/h7H,1H2,2-3H3 |
InChI-Schlüssel |
PPHOKWJFQIHKNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(C(=C)Cl)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


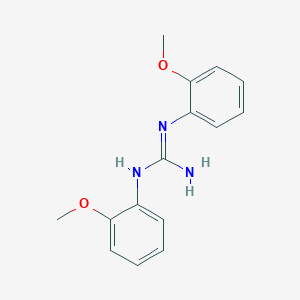
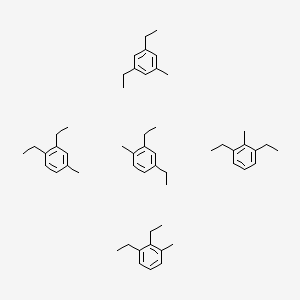
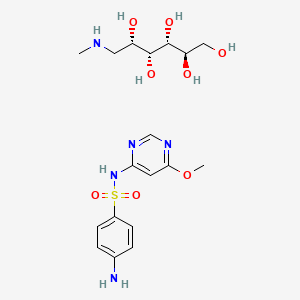
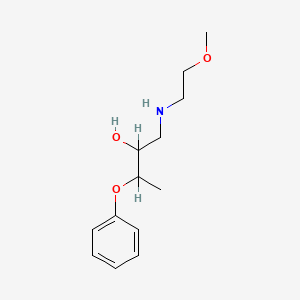
![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
![N-[(o-Nitrophenyl)thio]-L-threonine](/img/structure/B13759233.png)
